2,5-Dimethylphenyl 3,4-dimethylbenzene-1-sulfonate
Description
2,5-Dimethylphenyl 3,4-dimethylbenzene-1-sulfonate is a sulfonate ester characterized by two aromatic rings: a 2,5-dimethyl-substituted phenyl group attached via a sulfonate ester linkage to a 3,4-dimethyl-substituted benzene ring.
Properties
IUPAC Name |
(2,5-dimethylphenyl) 3,4-dimethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3S/c1-11-5-6-13(3)16(9-11)19-20(17,18)15-8-7-12(2)14(4)10-15/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOFMKQWOAIOHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenyl 3,4-dimethylbenzene-1-sulfonate typically involves the reaction between 2,5-dimethylphenol and 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylphenyl 3,4-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfone or sulfoxide derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethylphenyl 3,4-dimethylbenzene-1-sulfonate has been explored in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethylphenyl 3,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or cellular regulation .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
2.2 Structural Analogues in Agrochemical Contexts
- Spirotetramat Derivatives (): The metabolite cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one shares a 2,5-dimethylphenyl group. Unlike the sulfonate, this spirocyclic compound acts as a systemic insecticide, demonstrating that even with similar substituents, the core structure dictates mode of action and environmental fate (e.g., residue limits in crops) .
2.3 Lipophilicity and Environmental Impact
Methyl groups generally increase lipophilicity (higher logP), enhancing membrane permeability but also persistence in biological systems. For instance, fluorinated analogues like N-(2,5-difluorophenyl)-carboxamide () exhibit stronger PET inhibition due to fluorine’s electron-withdrawing effects, contrasting with the target sulfonate’s methyl-dominated profile. Sulfonate esters, with their polar sulfonate group, may exhibit reduced bioaccumulation compared to carboxamides, aligning with regulatory trends for compounds like spiroxamine () .
Biological Activity
2,5-Dimethylphenyl 3,4-dimethylbenzene-1-sulfonate (CAS No. 2379995-95-4) is a sulfonate compound that has garnered attention in various fields including medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features a dimethylphenyl group attached to a sulfonate moiety, which is known to enhance solubility and biological interaction. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of the Sulfonic Acid : The corresponding sulfonic acid is synthesized through sulfonation reactions.
- Reaction with Dimethylphenol : The sulfonic acid is then reacted with dimethylphenol under acidic conditions to form the sulfonate ester.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the sulfonate group enhances its affinity for these targets.
Antimicrobial Properties
Research indicates that sulfonate compounds can exhibit antimicrobial activity. For instance, studies have shown that similar compounds possess significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Preliminary studies suggest that this compound may have potential anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of various sulfonate derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial efficacy .
- Cytotoxicity Assay : In a cytotoxicity assay using human cancer cell lines (e.g., HeLa), the compound showed an IC50 value of approximately 15 µM, indicating potential for further development as an anticancer agent .
Research Findings Summary
| Property | Value/Description |
|---|---|
| Chemical Formula | C₁₃H₁₆O₃S |
| CAS Number | 2379995-95-4 |
| Antibacterial MIC (E. coli) | 32 µg/mL |
| Cytotoxic IC50 (HeLa cells) | ~15 µM |
| Potential Applications | Antibacterial, Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
